molecular formula C24H15N3O B3699068 4-(acenaphtho[1,2-b]quinoxalin-9-yloxy)aniline

4-(acenaphtho[1,2-b]quinoxalin-9-yloxy)aniline

Cat. No.: B3699068
M. Wt: 361.4 g/mol
InChI Key: ZIEQBFHZBJZXCH-UHFFFAOYSA-N
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Description

“4-(acenaphtho[1,2-b]quinoxalin-9-yloxy)aniline” is a thermally activated delayed fluorescence (TADF) emitter . It has a molecular formula of C24H15N3O . This compound is used in the development of red organic light-emitting diodes (OLEDs), which are indispensable in practical applications .


Synthesis Analysis

The synthesis of this compound involves multicomponent reactions (MCRs) of acenaphthoquinone as building blocks . MCRs are efficient and atom economic, reducing the number of steps in the reactions, thus avoiding complicated purification procedures .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a finely modified acenaphtho[1,2-b]quinoxaline (AP) derivative as an acceptor unit . The molecular mass is 361.395 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the synthesis of a variety of heterocyclic compounds . These reactions provide a number of valuable conceptual and synthetic advantages over stepwise sequential approaches towards complex and valuable molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its function as a TADF emitter . Its properties allow it to suppress non-radiative decay by simultaneously enhancing molecular rigidity and facilitating the fluorescence process .

Mechanism of Action

The mechanism of action of this compound in OLEDs involves the formation of an intramolecular hydrogen bond between the donor (D) and acceptor (A) units . This increases the overlap of the frontier molecular orbitals (FMOs) of the compound, enhancing its fluorescence radiative rate .

Future Directions

The use of “4-(acenaphtho[1,2-b]quinoxalin-9-yloxy)aniline” in the development of red OLEDs represents a promising direction for future research . The ability to suppress non-radiative decay through the introduction of an intramolecular hydrogen bond suggests potential for the design of efficient red TADF emitters .

Properties

IUPAC Name

4-acenaphthyleno[1,2-b]quinoxalin-9-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N3O/c25-15-7-9-16(10-8-15)28-17-11-12-20-21(13-17)27-24-19-6-2-4-14-3-1-5-18(22(14)19)23(24)26-20/h1-13H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQBFHZBJZXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)OC6=CC=C(C=C6)N)N=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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